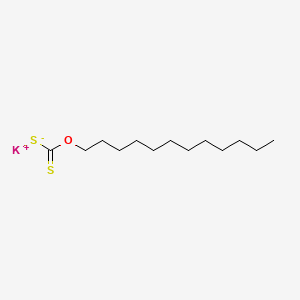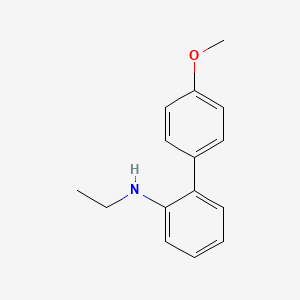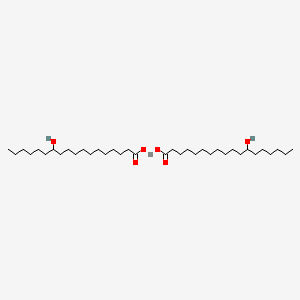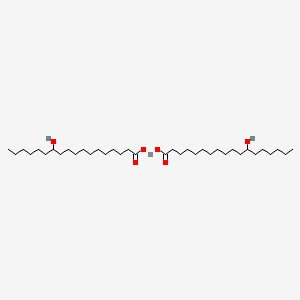
2,2'-Methylenebis(5-chlorotoluene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(5-chlorotoluene) is a chemical compound with the molecular formula C₁₅H₁₄Cl₂ It is characterized by the presence of two chlorotoluene groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(5-chlorotoluene) typically involves multi-step reactions. One common method includes the reaction of chlorotoluene with formaldehyde in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2,2’-Methylenebis(5-chlorotoluene) may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Methylenebis(5-chlorotoluene) can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding chlorobenzoic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorobenzoic acids, while reduction can produce various chlorotoluene derivatives.
Applications De Recherche Scientifique
2,2’-Methylenebis(5-chlorotoluene) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(5-chlorotoluene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological research.
Comparaison Avec Des Composés Similaires
Chlorotoluene: A simpler compound with a single chlorine atom on the toluene ring.
Dichlorotoluene: Contains two chlorine atoms on the toluene ring but lacks the methylene bridge.
Benzyl Chloride: An isomer with a chlorine atom substituted on the methyl group of toluene.
Uniqueness: 2,2’-Methylenebis(5-chlorotoluene) is unique due to the presence of the methylene bridge connecting two chlorotoluene groups. This structural feature imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Propriétés
Numéro CAS |
84604-91-1 |
|---|---|
Formule moléculaire |
C15H14Cl2 |
Poids moléculaire |
265.2 g/mol |
Nom IUPAC |
4-chloro-1-[(4-chloro-2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-10-7-14(16)5-3-12(10)9-13-4-6-15(17)8-11(13)2/h3-8H,9H2,1-2H3 |
Clé InChI |
GWWGPHYWSMOSOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)CC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)












